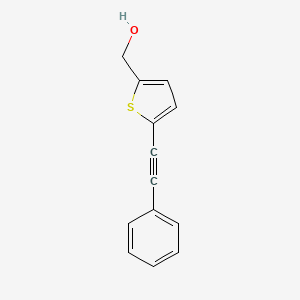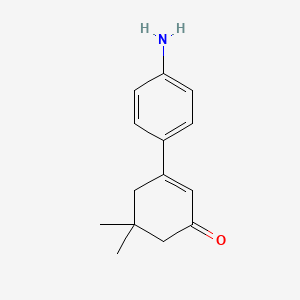
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a 4-aminophenyl group and two methyl groups at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.
Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-aminobenzoyl chloride and an appropriate catalyst.
Methylation: The final step involves the methylation of the cyclohexenone ring at the 5-position using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
科学的研究の応用
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Lacks the amino group, resulting in different reactivity and applications.
5,5-Dimethyl-3-(4-hydroxyphenyl)-2-cyclohexen-1-one: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.
Uniqueness
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is unique due to the presence of the 4-aminophenyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
72036-57-8 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3 |
InChIキー |
KMDFZRUKDNJUKH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




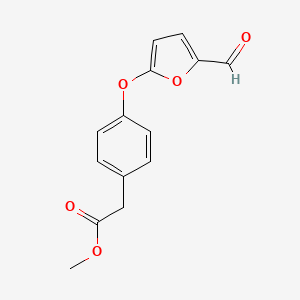
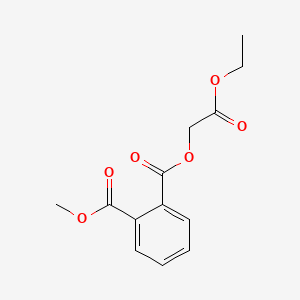
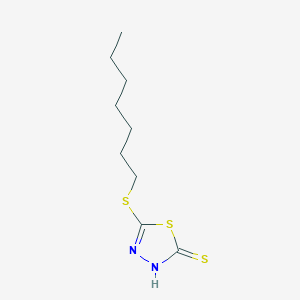
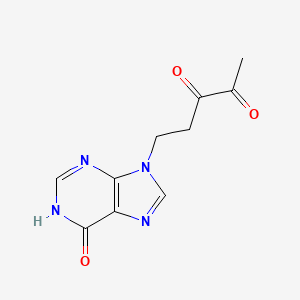
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

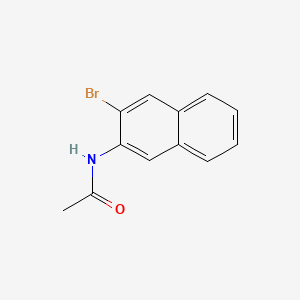
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
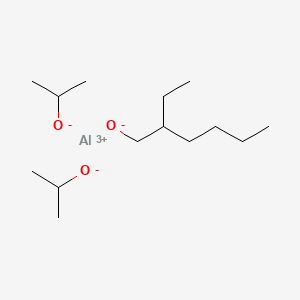

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
